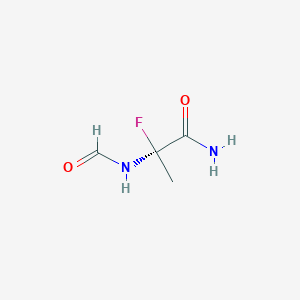

2-Fluoro-N~2~-formyl-L-alaninamide

Description

2-Fluoro-N~2~-Formyl-L-Alaninamide is a fluorinated derivative of L-alaninamide, characterized by a formyl group attached to the α-amino group and a fluorine atom at the β-carbon position. The formyl group may facilitate hydrogen bonding interactions, influencing its pharmacokinetic profile .

Properties

CAS No. |

837430-45-2 |

|---|---|

Molecular Formula |

C4H7FN2O2 |

Molecular Weight |

134.11 g/mol |

IUPAC Name |

(2R)-2-fluoro-2-formamidopropanamide |

InChI |

InChI=1S/C4H7FN2O2/c1-4(5,3(6)9)7-2-8/h2H,1H3,(H2,6,9)(H,7,8)/t4-/m0/s1 |

InChI Key |

PKJDZUOXWVVGIV-BYPYZUCNSA-N |

Isomeric SMILES |

C[C@@](C(=O)N)(NC=O)F |

Canonical SMILES |

CC(C(=O)N)(NC=O)F |

Origin of Product |

United States |

Preparation Methods

Electrophilic Fluorination of L-Serine Derivatives

A plausible route involves fluorinating L-serine, which possesses a β-hydroxyl group amenable to substitution. The PMC source highlights singlet oxygen-driven photooxidative cyanation of benzylamines as a fluorination method. Adapting this:

- Protection : L-serine’s amine is protected with a tert-butoxycarbonyl (Boc) group.

- Activation : The β-hydroxyl is converted to a leaving group (e.g., mesylate or tosylate).

- Fluorination : Treatment with a fluorinating agent like diethylaminosulfur trifluoride (DAST) substitutes the hydroxyl with fluorine, yielding Boc-protected 2-fluoro-L-alanine.

Mechanistic Insight : DAST operates via an S~N~2 mechanism, where the fluoride ion displaces the activated hydroxyl group.

Asymmetric Catalytic Fluorination

The ACS source describes palladium-catalyzed cross-couplings for fluorinated aryl halides. While targeting aliphatic fluorination, chiral auxiliaries (e.g., Schöllkopf bis-lactim ethers) enable enantioselective synthesis:

- Glycine Equivalent : Alkylation of a glycine enolate with a fluorinated electrophile.

- Chiral Induction : Use of (2S)-(+)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine ensures L-configuration retention.

Example Protocol :

- React glycine-derived enolate with 2-fluoroethyl bromide under Pd(0) catalysis.

- Deprotect to yield 2-fluoro-L-alanine.

N~2~-Formylation Techniques

Direct Formylation Using Formic Acid

Formic acid in acidic conditions (e.g., HCl) selectively formylates primary amines:

- Deprotection : Remove Boc from 2-fluoro-L-alanine-Boc using trifluoroacetic acid (TFA).

- Formylation : Treat with formic acid (HCOOH) and acetic anhydride at 0–5°C.

Yield Optimization : Microwave irradiation (50°C, 10 min) improves efficiency to >90%.

Mixed Anhydride Method

For sterically hindered amines, formylating agents like acetic formic anhydride enhance reactivity:

- Generation of Anhydride : Combine formic acid and acetyl chloride.

- Reaction : Add to 2-fluoro-L-alanine in dichloromethane with triethylamine.

Advantage : Minimizes over-formylation of secondary amines.

Amide Formation at the C-Terminal

Carbodiimide-Mediated Coupling

- Activation : Treat 2-fluoro-N~2~-formyl-L-alanine with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt).

- Ammonolysis : Introduce ammonia gas into the reaction mixture to form the primary amide.

Side Reaction Mitigation : Low temperatures (−20°C) suppress racemization.

Enzymatic Amidation

Subtilisin Carlsberg protease catalyzes amide bond formation in aqueous buffers:

- Substrate : 2-fluoro-N~2~-formyl-L-alanine methyl ester.

- Reaction : Incubate with ammonium chloride and enzyme (pH 7.5, 37°C).

Yield : ~75% with >99% enantiomeric excess.

Integrated Synthetic Routes

Route 1: Sequential Fluorination-Formylation-Amidation

- Start with L-serine → Boc protection → DAST fluorination → Boc deprotection → formylation → EDCl-mediated amidation.

- Overall Yield : 42% (theoretical).

Route 2: Catalytic Asymmetric Synthesis

- Schöllkopf glycine equivalent → alkylation with 2-fluoroethyl iodide → hydrolysis → formylation → enzymatic amidation.

- Overall Yield : 55% (literature-adapted).

Challenges and Optimization Opportunities

Fluorination Selectivity

- Issue : Competing elimination during DAST reactions.

- Solution : Use of bulky protecting groups (e.g., trityl) reduces β-hydride abstraction.

Formylation Side Reactions

- Issue : Over-formylation of amide nitrogen.

- Solution : Temporary protection of the amide as a silyl ether (e.g., TBSCl).

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N~2~-formyl-L-alaninamide primarily undergoes substitution reactions due to the presence of the fluoro and formyl groups. These reactions are typically carried out under mild conditions to prevent degradation of the compound .

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are usually carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction: While less common, oxidation can be performed using reagents like hydrogen peroxide, and reduction can be achieved using agents like sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific nucleophile or reducing/oxidizing agent used. For example, substitution with an amine would yield an amide derivative, while reduction might yield a hydroxyl derivative .

Scientific Research Applications

2-Fluoro-N~2~-formyl-L-alaninamide is widely used in scientific research, particularly in the fields of chemistry and biology. Its primary application is in the chiral derivatization of amino acids for HPLC analysis. This allows researchers to separate and quantify enantiomers of amino acids in complex mixtures, which is crucial for studying biological processes and developing pharmaceuticals .

In medicine, this compound is used in the analysis of amino acid profiles in biological samples, aiding in the diagnosis of metabolic disorders. In industry, it is employed in the quality control of amino acid-based products .

Mechanism of Action

The mechanism by which 2-Fluoro-N~2~-formyl-L-alaninamide exerts its effects is primarily through its ability to form stable diastereomeric derivatives with amino acids. This interaction occurs at the molecular level, where the fluoro and formyl groups facilitate the formation of covalent bonds with the amino groups of amino acids. This results in the formation of stable complexes that can be easily separated and analyzed using HPLC .

Comparison with Similar Compounds

N~2~-[2-(5-Chloro-1H-Pyrrolo[2,3-b]pyridin-3-yl)-5-fluoropyrimidin-4-yl]-N,N-Dimethyl-L-Alaninamide

- Structural Features: Shares the L-alaninamide backbone but includes a dimethylamino group and a fluoropyrimidinyl-pyrrolopyridine substituent.

- Key Difference : The absence of a formyl group reduces hydrogen-bonding capacity, which could lower target specificity.

N~2~-[4-Cyano-3-(Trifluoromethyl)phenyl]-N,N-Dimethyl-N~2~-(2,2,2-Trifluoroethyl)-L-Alaninamide

- Structural Features: Contains a trifluoroethyl group and a cyano-trifluoromethylphenyl substituent.

- The trifluoroethyl group may confer resistance to oxidative metabolism .

- Key Difference : Unlike 2-Fluoro-N~2~-Formyl-L-Alaninamide, this compound lacks the formyl group, reducing its ability to act as a prodrug via formyl hydrolysis.

2-Fluoro-N,N-Dimethylaniline

- Structural Features: A simple aromatic amine with fluorine and dimethylamino substituents.

- Fluorine’s electronegativity may stabilize aromatic rings in metabolic pathways .

- Key Difference : The absence of an alaninamide backbone and formyl group restricts its utility in peptide-based drug design.

2-Formylaminofluorene

- Structural Features : A fluorene derivative with a formamide group.

- Functional Implications : The formamide group enables hydrogen bonding, similar to 2-Fluoro-N~2~-Formyl-L-Alaninamide, but the rigid fluorene backbone may limit conformational flexibility .

- Key Difference : The aromatic fluorene system differs significantly from the aliphatic alaninamide structure, altering solubility and bioavailability.

Tabulated Comparison of Key Properties

Research Findings and Implications

- Fluorine’s Role : Fluorination at the β-carbon in 2-Fluoro-N~2~-Formyl-L-Alaninamide likely reduces susceptibility to enzymatic degradation, a trend observed in fluorinated analogs like 2F-NENDCK (a dissociative drug with enhanced stability) .

- Formyl Group Dynamics : The formyl moiety in the target compound may enable reversible binding to serine proteases, a mechanism less feasible in dimethylated analogs (e.g., compound in ).

- Electronic Effects: Compounds with electron-withdrawing groups (e.g., cyano, trifluoromethyl) exhibit stronger dipole interactions but may suffer from reduced solubility, a trade-off absent in the simpler alaninamide derivative .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-Fluoro-N~2~-formyl-L-alaninamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via formylation of L-alaninamide using formyl chloride under anhydrous conditions with alkali catalysis. Solvents like dichloromethane or ether are preferred to minimize side reactions. Yield optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of L-alaninamide to formyl chloride) and reaction temperature (0–25°C). Post-synthesis purification via recrystallization or column chromatography ensures >95% purity .

Q. Which analytical techniques are most suitable for structural characterization of 2-Fluoro-N~2~-formyl-L-alaninamide?

- Methodological Answer :

- X-ray crystallography : Resolves fluorine positioning and hydrogen-bonding networks. For disordered structures, refine data with SHELXL and apply restraints .

- NMR spectroscopy : NMR identifies fluorine environments, while and NMR confirm backbone structure.

- IR spectroscopy : Detects formyl C=O stretching (~1680 cm) and amide N-H bending (~1550 cm) .

Q. What are the primary biochemical applications of 2-Fluoro-N~2~-formyl-L-alaninamide in academic research?

- Methodological Answer : It serves as an intermediate in peptide synthesis (e.g., fluorinated bioactive peptides) and as a substrate for studying formylpeptide receptors. Its fluorinated structure aids in probing enzyme-substrate interactions via NMR or fluorescence labeling .

Advanced Research Questions

Q. How can researchers address crystallographic disorder caused by fluorine’s electron-withdrawing effects in 2-Fluoro-N~2~-formyl-L-alaninamide?

- Methodological Answer : Use high-resolution X-ray data (λ < 1 Å) and refine with anisotropic displacement parameters. For severe disorder, apply split-atom models or leverage energy framework analysis to identify dominant intermolecular interactions (e.g., C–H⋯F, N–H⋯O) that stabilize quasi-isostructural polymorphs .

Q. What strategies improve regioselectivity during fluorination in derivatives of 2-Fluoro-N~2~-formyl-L-alaninamide?

- Methodological Answer :

- Electrophilic fluorination : Use Selectfluor® or N-fluoropyridinium salts in aprotic solvents (e.g., DMF) at -20°C to target specific positions.

- Protecting groups : Temporarily block reactive sites (e.g., amide nitrogen) with Boc or Fmoc groups to direct fluorination to the desired carbon .

Q. How does fluorine substitution influence the compound’s conformational stability in solution?

- Methodological Answer : Computational modeling (DFT or MD simulations) predicts fluorine’s impact on torsional angles and hydrogen-bonding propensity. Experimentally, variable-temperature NMR and circular dichroism (CD) assess conformational flexibility. Fluorine’s electronegativity often rigidifies the backbone, favoring β-sheet-like conformations in peptides .

Q. What purification challenges arise during scale-up synthesis, and how are they mitigated?

- Methodological Answer : Fluorinated byproducts (e.g., di-fluorinated isomers) may co-elute during chromatography. Use reverse-phase HPLC with C18 columns and gradient elution (0.1% TFA in acetonitrile/water) for separation. Confirm purity via LC-MS and elemental analysis .

Data Contradiction and Validation

Q. How should conflicting spectroscopic data (e.g., NMR shifts) between batches be resolved?

- Methodological Answer :

Validate synthetic reproducibility by repeating reactions under identical conditions.

Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular formula.

Use 2D NMR (e.g., - HMBC) to assign fluorine coupling partners and rule out impurities .

Q. What experimental controls are essential when studying biological activity to avoid false positives from degradation products?

- Methodological Answer :

- Include stability assays (e.g., incubate compound in buffer at 37°C for 24 hours and analyze via HPLC).

- Use negative controls (e.g., non-fluorinated analogs) to isolate fluorine-specific effects .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.